molecular formula C21H25NO6 B4200730 2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid

2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid

Cat. No. B4200730
M. Wt: 387.4 g/mol
InChI Key: LSLCBTJSJRMJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid (also known as TDM-1 or Kadcyla) is a drug used in the treatment of HER2-positive metastatic breast cancer. It is a conjugate of trastuzumab, a monoclonal antibody that targets HER2 receptors on cancer cells, and DM1, a cytotoxic agent that kills cancer cells. TDM-1 is an example of antibody-drug conjugates (ADCs), which are a promising class of anticancer agents.

Mechanism of Action

TDM-1 works by binding to HER2 receptors on cancer cells and delivering DM1, which kills the cancer cells. The mc-vc-PAB linker is stable in the bloodstream but is cleaved by lysosomal enzymes in cancer cells, releasing DM1. The targeted delivery of DM1 by TDM-1 reduces the toxicity associated with traditional chemotherapy.
Biochemical and Physiological Effects:
TDM-1 has a unique mechanism of action that results in specific biochemical and physiological effects. TDM-1 binds to HER2 receptors on cancer cells, leading to receptor internalization and degradation. The delivery of DM1 by TDM-1 results in the inhibition of microtubule polymerization, which leads to cell cycle arrest and apoptosis. TDM-1 has a longer half-life than trastuzumab, which allows for less frequent dosing.

Advantages and Limitations for Lab Experiments

TDM-1 has several advantages for lab experiments. It is a well-characterized drug with a defined mechanism of action. TDM-1 can be used to study the efficacy of HER2-targeted therapies in preclinical models of HER2-positive cancers. However, TDM-1 is a complex molecule that requires specialized expertise for synthesis and characterization. The use of TDM-1 in lab experiments can be expensive and time-consuming.

Future Directions

There are several future directions for the development and use of TDM-1. One area of research is the optimization of the linker molecule to improve the stability and efficacy of ADCs. Another area of research is the investigation of TDM-1 in combination with other anticancer agents to improve treatment outcomes. TDM-1 is also being investigated in earlier stages of breast cancer, such as neoadjuvant and adjuvant settings. The use of TDM-1 in other HER2-positive cancers, such as gastric cancer and bladder cancer, is also an area of active research.

Scientific Research Applications

TDM-1 has been extensively studied in preclinical and clinical settings. In preclinical studies, TDM-1 has shown potent antitumor activity against HER2-positive breast cancer cells. In clinical trials, TDM-1 has demonstrated significant efficacy in patients with HER2-positive metastatic breast cancer who have previously received trastuzumab and a taxane. TDM-1 has also been investigated in other HER2-positive cancers, such as gastric cancer and bladder cancer.

properties

IUPAC Name

2-[[2-(2-tert-butylphenoxy)acetyl]amino]-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6/c1-21(2,3)14-8-6-7-9-16(14)28-12-19(23)22-15-11-18(27-5)17(26-4)10-13(15)20(24)25/h6-11H,12H2,1-5H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLCBTJSJRMJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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